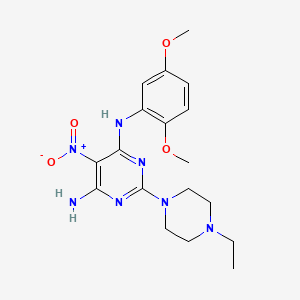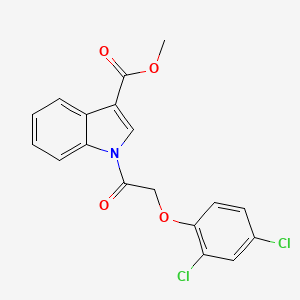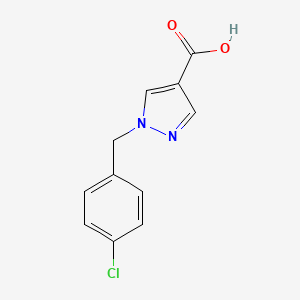![molecular formula C14H10BrNO4 B2863490 N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034436-93-4](/img/structure/B2863490.png)
N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan compounds can be synthesized using various methods . For instance, furan derivatives can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like color, density, hardness, melting point, and boiling point . Chemical properties describe how a substance can change into a new substance . The specific physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
The synthesis of functionalized furan-2-carboxamides, including analogs structurally related to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, has been explored for potential antibacterial activities. These compounds have demonstrated effective in vitro antibacterial properties against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly NDM-positive bacteria A. baumannii, compared to various commercially available drugs. Docking studies and molecular dynamics (MD) simulations further validated the effectiveness of these compounds, highlighting their potential as novel antibacterial agents (Siddiqa et al., 2022).
Antiprotozoal Agents
Research into compounds with a core structure similar to this compound has shown promise in the development of antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derived from furan-2-carboxamides have exhibited potent in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as new therapeutic options for protozoal diseases (Ismail et al., 2004).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound, such as N-(1-Naphthyl)furan-2-carboxamide, have been studied for their potential applications in creating novel materials or pharmaceuticals. These studies have focused on developing new synthetic routes and exploring the chemical reactivity of furan-2-carboxamides, which could be beneficial for the creation of new drugs or materials with specialized properties (Aleksandrov & El’chaninov, 2017).
Catalytic Applications
Research has also explored the use of N-bromo,N-lithio salts of primary carboxamides, akin to this compound, as efficient nitrogen sources for catalytic asymmetric aminohydroxylation of olefins. These compounds serve as functionalized nitrogen sources that could be further reacted, demonstrating their utility in synthetic organic chemistry for the development of asymmetric synthesis methods, which are crucial for the creation of chiral drugs and other biologically active molecules (Demko, Bartsch, & Sharpless, 2000).
Mecanismo De Acción
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide are currently unknown. The compound is a derivative of 2,2’-bifuran, a structure found in certain meroterpenoids known to exhibit anticancer, anti-inflammatory, and immunomodulatory properties . .
Biochemical Pathways
Biochemical pathways involve complex interactions between numerous compounds, and without specific knowledge of the compound’s targets and mode of action, it is challenging to predict which pathways might be affected .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . Without specific studies, it is difficult to outline the compound’s pharmacokinetic properties.
Result of Action
The compound’s effects would depend on its targets and mode of action, which, as mentioned, are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly influence a drug’s action .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFNKXHUVBGVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)
